molecular formula C13H22N2O3S B6620168 tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate

tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate

Cat. No.: B6620168
M. Wt: 286.39 g/mol
InChI Key: UDKWGRPSWASDOU-UDNWOFFPSA-N
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Description

Tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate is a synthetic organic compound featuring a unique thiazolidine ring. This chemical is noteworthy for its chiral center at the 4th position of the thiazolidine ring, giving it the (4S) configuration. Its molecular architecture combines the thiazolidine ring, a tert-butyl ester group, and a 2-methylcyclopropyl carbamoyl moiety. This complex structure equips it with distinct physical and chemical properties valuable in various scientific fields.

Properties

IUPAC Name

tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-8-5-9(8)14-11(16)10-6-19-7-15(10)12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,16)/t8?,9?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKWGRPSWASDOU-UDNWOFFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC(=O)C2CSCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1NC(=O)[C@H]2CSCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiazolidine Formation

    • Starting Material: : 1,3-thiazolidine is synthesized via the reaction of cysteine with formaldehyde under mild acidic conditions.

  • Carbamoylation

    • Intermediate: : The primary amine group on the 4-position of the thiazolidine ring undergoes carbamoylation with 2-methylcyclopropyl isocyanate.

    • Reaction Conditions: : This is typically carried out in an organic solvent like dichloromethane at room temperature with a base such as triethylamine to neutralize the hydrogen chloride byproduct.

  • Esterification

    • Tert-butyl Ester Group: : Finally, the carboxylic acid functionality at the 3-position is esterified using tert-butyl alcohol in the presence of a catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial-scale production utilizes flow chemistry for continuous synthesis. High-pressure reactors optimize reaction times and yields while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The thiazolidine ring can be oxidized using peracids or ozone, transforming it into a sulfoxide or sulfone.

  • Reduction

    • Selective reduction at the carbamoyl group using lithium aluminum hydride leads to the corresponding amine.

  • Substitution

    • Halogenation or nucleophilic substitution reactions can occur at the cyclopropyl ring with reagents like halogens or organometallics.

Common Reagents and Conditions

  • Oxidizing Agents: : Peracids, ozone

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Halogens (chlorine, bromine), Grignard reagents

Major Products

  • Sulfoxides and Sulfones: : From oxidation of the thiazolidine ring

  • Primary Amines: : From reduction of the carbamoyl group

  • Halo-substituted Cyclopropyl Derivatives: : From substitution reactions

Scientific Research Applications

Tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate has diverse applications in chemistry, biology, medicine, and industry:

  • Chemistry: : As a chiral building block in asymmetric synthesis, influencing the stereochemistry of target molecules.

  • Biology: : Serving as a probe in enzymatic studies due to its specific stereochemistry and reactive functional groups.

  • Medicine: : Exploring its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.

  • Industry: : Utilized in the synthesis of fine chemicals and as an intermediate in agrochemical production.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. For instance, the carbamoyl group can form hydrogen bonds with enzyme active sites, modulating their activity. The tert-butyl ester provides steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Unique Features

  • The combination of a thiazolidine ring with a cyclopropyl carbamoyl group makes it unique in terms of steric and electronic properties.

  • The presence of a chiral center at the 4th position imparts stereospecificity in biological interactions.

Similar Compounds

  • Thiazolidine-2,4-dione: : Known for its role in antidiabetic drugs (e.g., rosiglitazone).

  • Cyclopropylamine derivatives: : Used in pharmaceuticals for their bioactivity.

  • Carbamoyl derivatives: : Common in various pharmaceuticals for modulating drug-receptor interactions.

By understanding the detailed chemistry and applications of tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate, we appreciate its significance in scientific research and industrial applications.

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